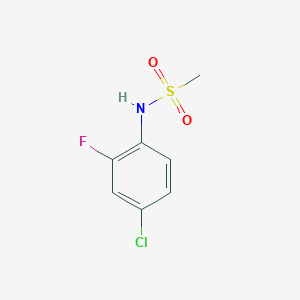

N-(4-chloro-2-fluorophenyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-chloro-2-fluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H7ClFNO2S and a molecular weight of 223.65 g/mol . It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a methanesulfonamide group. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)methanesulfonamide typically involves the reaction of 4-chloro-2-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Análisis De Reacciones Químicas

Types of Reactions

N-(4-chloro-2-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different sulfonamide derivatives .

Aplicaciones Científicas De Investigación

N-(4-chloro-2-flu

Actividad Biológica

N-(4-chloro-2-fluorophenyl)methanesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C₇H₇ClFN₂O₂S. Its structure features a methanesulfonamide group attached to a phenyl ring substituted with chlorine and fluorine atoms. These substituents contribute to its reactivity and biological activity, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that this compound possesses significant biological activity, particularly as an enzyme inhibitor. Notably, it has shown potential in the following areas:

- Anticancer Properties : The compound has been studied for its ability to inhibit murine double minute 2 (MDM2), a protein that regulates the tumor suppressor p53. This suggests potential applications in cancer therapy by disrupting protein-protein interactions critical for tumor growth.

- Antimicrobial Activity : Structural analogs of this compound have demonstrated antibacterial and antifungal activities, indicating a broader spectrum of biological implications.

- Enzyme Inhibition : Studies have highlighted its interactions with various enzymes, suggesting that modifications to its structure can enhance or diminish its biological activity, thereby providing insights into structure-activity relationships.

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Enzyme Interaction : The sulfonamide group can inhibit the activity of enzymes by mimicking the transition state of the substrate, thereby blocking substrate binding or catalysis.

- Protein Inhibition : By inhibiting MDM2, the compound may restore the function of p53, leading to increased apoptosis in cancer cells .

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Biological Activity | Unique Aspects |

|---|---|---|

| N-(4-chlorophenyl)methanesulfonamide | Antibacterial | More potent against certain bacterial strains |

| N-(3-fluorophenyl)methanesulfonamide | Anticancer | Higher selectivity for specific targets |

| N-(4-bromophenyl)methanesulfonamide | Enzyme inhibition | Different pharmacokinetic profile |

| N-(4-nitrophenyl)methanesulfonamide | Enhanced solubility | Used in various therapeutic areas |

This table illustrates how variations in substituents can significantly affect biological activity and applications, emphasizing the uniqueness of this compound within this class.

Case Study: MDM2 Inhibition

A study focusing on the inhibition of MDM2 by this compound demonstrated that it effectively disrupted the interaction between MDM2 and p53 in vitro. This disruption led to increased levels of p53, promoting apoptosis in cancer cells. The study highlighted the importance of structural modifications for enhancing inhibitory potency against MDM2 .

Propiedades

IUPAC Name |

N-(4-chloro-2-fluorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO2S/c1-13(11,12)10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTXMKVURYYPPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.